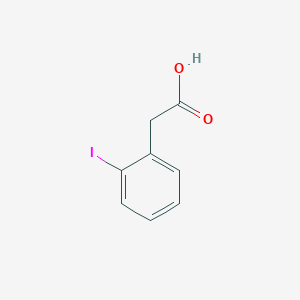

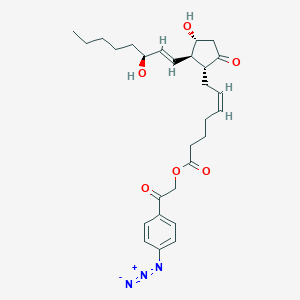

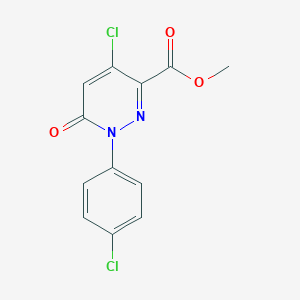

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Vue d'ensemble

Description

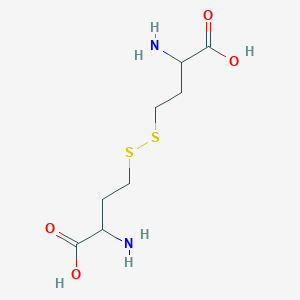

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a compound that belongs to the class of heterocyclic compounds, which are of significant pharmaceutical importance due to their diverse biological activities. These compounds often contain pyridazine analogs and are characterized by the presence of nitrogen atoms within their cyclic structure .

Synthesis Analysis

The synthesis of related pyridazine derivatives typically involves multi-step reactions starting from various substituted phenyl compounds. For instance, one study describes the synthesis of a pyridazine compound by treating an acetic acid derivative with hydrazinylpyridazine in dichloromethane, followed by a series of reactions to achieve the desired compound . Another study reports the synthesis of pyridazine derivatives through a five-step process starting from ethyl 2-(3-trifluoromethylphenyl)acetate, yielding a moderate total yield . These synthetic routes are characterized by their complexity and the need for specific reagents and conditions to achieve the desired heterocyclic structures.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors . The molecular structure is further analyzed through Hirshfeld surface analysis and energy frameworks to understand intermolecular interactions .

Chemical Reactions Analysis

Pyridazine compounds can undergo various chemical reactions, including intramolecular cycloadditions, which can lead to the formation of different aromatic products . The reactivity of the pyridazine ring can be influenced by the presence of substituents, which can either facilitate or hinder certain reactions . Additionally, the cyclization reactions of related compounds can result in the formation of a variety of heterocyclic derivatives, such as tetrahydropyridine, dihydropyrazolone, and oxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are closely related to their molecular structure. The presence of chlorine atoms and other substituents can influence properties such as solubility, melting point, and reactivity. The acid dissociation constants of these compounds can be determined using potentiometric titration, which is important for understanding their behavior in different pH environments . The antimicrobial activity of some pyridazine derivatives has been evaluated, showing varying degrees of effectiveness against different bacterial strains .

Applications De Recherche Scientifique

-

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes : Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .

-

Chloro-Containing 1-Aryl-3-Oxypyrazoles

- Scientific Field : Chemical and Pharmaceutical Engineering .

- Application Summary : Chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or an oximino amide moiety have been prepared and showed excellent fungicidal activity against Rhizoctonia solani .

- Methods of Application : These compounds were prepared by the reaction of 1-aryl-1H-pyrazol-3-ols with benzyl bromide .

- Results or Outcomes : Compounds displayed excellent fungicidal activity against Rhizoctonia solani and could be used as potential lead compounds for further development of novel fungicides .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, its environmental impact, and any precautions that should be taken when handling it.

Orientations Futures

This would involve discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or further studies that could be conducted to better understand its behavior.

Propriétés

IUPAC Name |

methyl 4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-9(14)6-10(17)16(15-11)8-4-2-7(13)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOGCPKOHRRUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377126 | |

| Record name | Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | |

CAS RN |

129109-19-9 | |

| Record name | Methyl 4-chloro-1-(4-chlorophenyl)-1,6-dihydro-6-oxo-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129109-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)

![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)